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Researchers, Scientists, and Drug Development Professionals

Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2]

Dysregulation of the PI3K/AKT/mTOR cascade is frequently implicated in various human

cancers and inflammatory diseases.[1][2] The Class I PI3Ks are divided into four isoforms (α, β,

γ, δ).[2] While PI3Kα and PI3Kβ are broadly expressed, the expression of PI3K gamma (PI3Kγ)

and PI3K delta (PI3Kδ) is more restricted, primarily to cells of the immune system.[3][4][5] This

selective expression makes them attractive therapeutic targets for immuno-oncology and

inflammatory conditions.[2][6]

IHMT-PI3K-455 (also referred to as Compound 15u) is a potent, selective, and orally active

dual inhibitor of PI3Kγ and PI3Kδ.[7][8][9][10] By targeting these two specific isoforms, IHMT-
PI3K-455 is designed to modulate the tumor microenvironment and enhance anti-tumor

immunity, positioning it as a promising candidate for cancer research.[7][10][11] This document

provides a comprehensive technical overview of IHMT-PI3K-455, summarizing its biochemical

and cellular activity, pharmacokinetic profile, and preclinical efficacy, along with detailed

experimental methodologies.

Quantitative Data Summary
The following tables summarize the quantitative data available for IHMT-PI3K-455.
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Table 1: Biochemical Inhibitory Activity & Selectivity

This table outlines the half-maximal inhibitory concentration (IC50) of IHMT-PI3K-455 against

the four Class I PI3K isoforms, demonstrating its high potency and selectivity for the gamma

and delta isoforms.

Target Isoform IC50 (nM)

PI3Kγ 7.1[7][8][9][11]

PI3Kδ 0.57[7][8][9][11]

PI3Kβ 42.04[11]

PI3Kα 6717[11]

Table 2: Cellular Activity

This table presents the potency of IHMT-PI3K-455 in a cellular context by measuring the

inhibition of AKT phosphorylation, a key downstream effector of PI3K signaling.

Cell Line Stimulation Pathway Measured IC50 (µM)

RAW264.7 human C5a
PI3Kγ-mediated p-

AKT (S473)
0.015[7][11]

Raji anti-IgM
PI3Kδ-mediated p-

AKT (S473)
0.010[7][11]

Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats

This table details the key pharmacokinetic parameters of IHMT-PI3K-455 following intravenous

(IV) and oral (p.o.) administration.[10]
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Parameter 1 mg/kg Intravenous (IV) 10 mg/kg Oral (p.o.)

Cmax (ng/mL) 1233 157

Tmax (h) 0.03 3.42

AUC0-∞ (h*ng/mL) 477 838

T1/2 (h) 1.59 2.71

CL (L/h/kg) 2.12 14.76

Vz (L/kg) 4.80 56.02

F (%) N/A 17.6

Mechanism of Action
IHMT-PI3K-455 exerts its therapeutic effect by dually inhibiting the PI3Kγ and PI3Kδ isoforms,

which are crucial for the function of various immune cells.[2][4] In the tumor microenvironment,

PI3Kγ activity in myeloid cells often promotes an immune-suppressive M2 macrophage

phenotype.[3] Inhibition of PI3Kγ by IHMT-PI3K-455 helps to repolarize these macrophages

toward a pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity.[7][11]

Simultaneously, PI3Kδ is a key signaling node in B-cells and T-cells.[4][12] By inhibiting PI3Kδ,

IHMT-PI3K-455 can modulate lymphocyte activation and proliferation.[4] The primary

downstream effect of PI3K inhibition is the suppression of AKT phosphorylation, which blocks a

cascade of signals essential for cell survival and proliferation.[7][9][10][11] In preclinical

models, this dual inhibition leads to a reduction in tumor growth by recruiting and activating

more CD8+ cytotoxic T cells into the tumor.[7][10][11]
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PI3K/AKT signaling pathway with points of inhibition by IHMT-PI3K-455.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following protocols are based on the reported experiments for IHMT-PI3K-455 and standard

laboratory practices.

1. In Vitro PI3K Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of

purified PI3K isoforms. A luminescence-based assay measuring ADP production is a common

method.

Reagents & Materials: Recombinant human PI3K enzymes (α, β, γ, δ), kinase assay buffer

(e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2

mM EDTA, 0.25 mM DTT), ATP, PIP2 substrate, IHMT-PI3K-455, DMSO, 384-well plates,

ADP-Glo™ Kinase Assay kit.

Procedure:

Prepare a 10 mM stock solution of IHMT-PI3K-455 in DMSO. Perform serial dilutions in

kinase assay buffer to achieve the desired concentration range.

Add 5 µL of serially diluted IHMT-PI3K-455 or DMSO (vehicle control) to the wells of a

384-well plate.

Add 10 µL of diluted PI3K enzyme solution to each well and incubate for 15 minutes at

room temperature to allow for compound binding.

Initiate the kinase reaction by adding 10 µL of a mixture containing ATP and the PIP2

substrate.

Incubate the reaction at 30°C for 60 minutes.

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at

room temperature. This depletes the remaining ATP.

Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce

a luminescent signal. Incubate for 30 minutes.
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Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Determine

IC50 values by fitting the data to a sigmoidal dose-response curve.

2. Western Blot for Cellular p-AKT Inhibition

This protocol measures the inhibition of PI3K signaling within a cellular context by quantifying

the phosphorylation of AKT at Serine 473.

Cell Lines: RAW264.7 (for PI3Kγ) and Raji (for PI3Kδ) cells.[11]

Reagents & Materials: Cell culture medium, fetal bovine serum (FBS), lysis buffer (e.g.,

RIPA) with protease and phosphatase inhibitors, primary antibodies (anti-p-AKT S473, anti-

total AKT, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate,

chemiluminescence imaging system.

Procedure:

Culture cells to 70-80% confluency. For some cell lines, serum starvation for 12-24 hours

may be required before treatment.

Pre-treat cells with various concentrations of IHMT-PI3K-455 (e.g., 0.01 to 1 µM) or DMSO

for 2 hours.[11]

Stimulate the specific PI3K pathway. For RAW264.7 cells, stimulate with human C5a. For

Raji cells, stimulate with anti-IgM.[11]

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

Determine protein concentration using a BCA assay.

Denature protein samples in Laemmli buffer and separate by SDS-PAGE, then transfer to

a PVDF membrane.

Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

Incubate with primary antibodies overnight at 4°C.
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Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detect signal using an ECL substrate and an imaging system.

Data Analysis: Densitometry is used to quantify band intensity. The ratio of p-AKT to total

AKT is calculated and normalized to the loading control (β-actin).

3. Macrophage Polarization Assay

This assay evaluates the ability of IHMT-PI3K-455 to alter the phenotype of macrophages,

specifically repolarizing M2 (immune-suppressive) macrophages toward an M1 (pro-

inflammatory) state.

Cell Lines: THP-1 or bone marrow-derived macrophages (BMDMs).[11]

Reagents & Materials: Cell culture medium, cytokines for M2 polarization (e.g., IL-4, IL-13),

IHMT-PI3K-455, flow cytometry antibodies (e.g., for M1 markers like CD80, M2 markers like

CD206), or reagents for qPCR analysis of marker genes (e.g., iNOS for M1, Arg1 for M2).

Procedure:

Differentiate monocytes (e.g., THP-1 with PMA) into macrophages.

Polarize the macrophages toward an M2 phenotype using appropriate cytokines for 24-48

hours.

Treat the M2-polarized macrophages with IHMT-PI3K-455 (e.g., 0.1, 1 µM) for 72 hours.

[11]

Harvest the cells and analyze the expression of M1 and M2 markers using flow cytometry

or qPCR.

Data Analysis: Quantify the shift in marker expression. A dose-dependent increase in M1

markers and a concomitant decrease in M2 markers indicates successful repolarization.[11]

4. In Vivo Tumor Xenograft Model
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This protocol assesses the anti-tumor efficacy of IHMT-PI3K-455 in a living organism.

Animal Model: A syngeneic model, such as a MC38 colorectal cancer murine allograft model,

is used to allow for the study of immune system interactions.[10][11]

Procedure:

Implant MC38 tumor cells subcutaneously into immunocompetent mice.

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control

groups.

Administer IHMT-PI3K-455 orally (p.o.) at a dose of 40 mg/kg once daily.[7][10][11]

Administer a vehicle control (e.g., appropriate solvent) to the control group on the same

schedule.

Monitor tumor volume (e.g., using calipers) and body weight regularly for the duration of

the study (e.g., 30 days).[10][11]

At the end of the study, euthanize the mice and excise the tumors.

Analyze tumors for immune cell infiltration (e.g., CD8+ T cells) via immunohistochemistry

or flow cytometry.

Data Analysis: Compare the tumor growth curves between the treated and vehicle groups. A

significant inhibition of tumor size in the treated group indicates efficacy.[11] Analyze immune

cell populations to confirm the mechanism of action.[7][10]
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General experimental workflow for the evaluation of a PI3K inhibitor.

Preclinical In Vivo Studies
The anti-tumor activity of IHMT-PI3K-455 was evaluated in an MC38 colorectal cancer murine

allograft model.[10][11] In this study, oral administration of IHMT-PI3K-455 at a dose of 40
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mg/kg once daily for 30 days resulted in significant, dose-dependent inhibition of tumor growth.

[7][10][11] Mechanistically, this anti-tumor effect was associated with an increased infiltration of

activated CD8+ cytotoxic T cells into the tumor, confirming that IHMT-PI3K-455 remodels the

tumor microenvironment to favor an effective anti-tumor immune response.[7][10][11]

Conclusion
IHMT-PI3K-455 is a highly potent and selective dual inhibitor of PI3Kγ and PI3Kδ with

demonstrated oral bioavailability. Its mechanism of action, involving the suppression of AKT

phosphorylation and the modulation of the immune landscape within the tumor

microenvironment, has been validated in both in vitro and in vivo models. By repolarizing M2

macrophages and enhancing the recruitment and activation of CD8+ T cells, IHMT-PI3K-455
shows significant promise as a therapeutic agent in immuno-oncology. The comprehensive

data package, including potent biochemical and cellular activity, favorable pharmacokinetic

properties, and robust in vivo efficacy, supports its continued investigation and development for

the treatment of cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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